molecular formula C27H40N2O3 B12713778 (4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one CAS No. 167826-76-8

(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one

Cat. No.: B12713778
CAS No.: 167826-76-8
M. Wt: 440.6 g/mol
InChI Key: IMZZHVHPPUNPKB-XPGKHFPBSA-N
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Description

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure with multiple chiral centers, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves several steps, including the formation of the diazepane ring, the introduction of the benzyl and cyclohexa-1,5-dien-1-ylmethyl groups, and the addition of hydroxyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The benzyl and cyclohexa-1,5-dien-1-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one is studied for its unique structure and reactivity. It can serve as a model compound for understanding stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be used to study enzyme interactions and metabolic pathways. Its complex structure makes it a valuable tool for probing the specificity and activity of various biological catalysts.

Medicine

In medicine, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one could have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound might be used in the synthesis of complex molecules or as a precursor for the production of pharmaceuticals, agrochemicals, or other high-value chemicals.

Mechanism of Action

The mechanism of action of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one include other diazepane derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications.

Uniqueness

The uniqueness of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one lies in its specific combination of functional groups and stereochemistry

Properties

CAS No.

167826-76-8

Molecular Formula

C27H40N2O3

Molecular Weight

440.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one

InChI

InChI=1S/C27H40N2O3/c1-19(2)15-23-25(30)26(31)24(16-20(3)4)29(18-22-13-9-6-10-14-22)27(32)28(23)17-21-11-7-5-8-12-21/h5,7-9,11-14,19-20,23-26,30-31H,6,10,15-18H2,1-4H3/t23-,24-,25+,26+/m1/s1

InChI Key

IMZZHVHPPUNPKB-XPGKHFPBSA-N

Isomeric SMILES

CC(C)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O

Canonical SMILES

CC(C)CC1C(C(C(N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O

Origin of Product

United States

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